Benastatin B
Overview
Description
Benastatin B is a polyketide natural product derived from the bacterium Streptomyces. It is known for its diverse biological activities, including inhibition of glutathione S-transferase and antibacterial properties against methicillin-resistant Staphylococcus aureus .
Mechanism of Action
Target of Action
Benastatin B, a polyketide synthase-derived compound found in Streptomyces, primarily targets the glutathione S-transferase (GST) enzyme . GST plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds . This compound also inhibits the transglycosylase activity of various bacteria, including A. baumannii, C. difficile, E. coli, and S. aureus .
Mode of Action
this compound interacts with its targets by binding to them, thereby inhibiting their activity. For instance, it inhibits GST by binding to the enzyme, which results in a decrease in the enzyme’s activity . Similarly, it inhibits the transglycosylase activity of various bacteria by binding to their penicillin-binding proteins .
Biochemical Pathways
The biosynthesis of this compound involves a complex biochemical pathway. The entire gene locus encoding the biosynthesis of Benastatin A and B has been cloned and sequenced . A KSIII component (BenQ), similar to FabH, is crucial for providing and selecting the rare hexanoate PKS starter unit . In the absence of BenQ, several novel penta- and hexacyclic benastatin derivatives with antiproliferative activities are formed .
Result of Action
The inhibition of GST and bacterial transglycosylase activity by this compound leads to various molecular and cellular effects. For instance, the inhibition of GST can lead to an increase in the levels of electrophilic compounds in the cell, potentially leading to cell damage . On the other hand, the inhibition of bacterial transglycosylase activity can lead to impaired bacterial cell wall synthesis, thereby inhibiting bacterial growth .
Biochemical Analysis
Biochemical Properties
Benastatin B plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. A key component in its biosynthesis is a KSIII component (BenQ) similar to FabH, which is crucial for providing and selecting the rare hexanoate PKS starter unit .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting glutathione-S-transferase, an enzyme involved in detoxification processes. This inhibition can lead to induced apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The absence of BenQ leads to the formation of several novel penta- and hexacyclic benastatin derivatives with antiproliferative activities .
Preparation Methods
Benastatin B is typically isolated from the culture broth of Streptomyces species. The biosynthesis involves a polyketide synthase pathway, where a series of enzymatic reactions lead to the formation of the benastatin structure. The critical enzyme, BenF, catalyzes the unusual dimethylation of the B-ring using S-adenosyl-methionine .
Chemical Reactions Analysis
Benastatin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the benastatin structure.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benastatin B has several scientific research applications:
Chemistry: It is used as a model compound to study polyketide biosynthesis and enzymatic pathways.
Biology: this compound is studied for its role in inhibiting glutathione S-transferase, an enzyme involved in detoxification processes.
Medicine: Its antibacterial properties make it a candidate for developing new antibiotics, especially against resistant strains like methicillin-resistant Staphylococcus aureus.
Industry: This compound can be used in the development of biocatalysts and other industrial enzymes
Comparison with Similar Compounds
Benastatin B is structurally similar to other benastatins, such as Benastatin A. it is unique due to its specific inhibitory activity against glutathione S-transferase and its potent antibacterial properties. Similar compounds include:
Benastatin A: Another polyketide with similar biosynthetic pathways but different biological activities.
Benastatin C: A derivative of Benastatin A with modifications in the carboxyl group.
Benastatin D: Derived from this compound through decarboxylation .
This compound stands out due to its specific molecular targets and the pathways it affects, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCLKFEWEFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160849 | |
Record name | Benastatin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138968-86-2 | |
Record name | Benastatin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benastatin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the biological activity of Benastatin B?
A1: this compound is a known inhibitor of glutathione S-transferase (GST) [, ]. While its exact mechanism of action has not been fully elucidated in the provided abstracts, it is classified as a member of the Benastatin family, which are compounds isolated from the culture broth of Streptomyces sp. MI384-DF12 [, ].
Q2: How is this compound structurally related to Benastatin A?
A2: While the exact structure of this compound is not provided in the abstract, it is revealed that this compound is structurally similar to Benastatin A. Specifically, NMR studies were used to determine that this compound can be transformed into 2-decarboxythis compound, also referred to as Benastatin D []. Benastatin D is the 2-decarboxy derivative of this compound, indicating a close structural relationship []. The structure of Benastatin A has been fully elucidated as 8,13-dihydro-1,7,9,11-tetrahydroxy-13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid, determined through X-ray crystallography [].
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